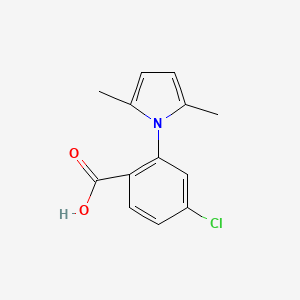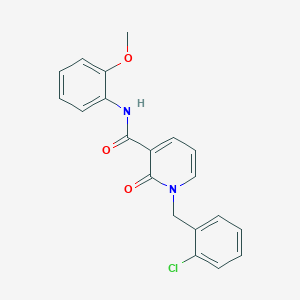
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide is a chemical entity that likely exhibits biological activity given its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior and properties.
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, often involves multi-step reactions that can include techniques like the aza-Wittig reaction, cycloaddition, and ring-transformation reactions . These methods are commonly used in the synthesis of heterocyclic compounds, which are a class of compounds that include pyridine and pyrimidine derivatives. The synthesis of the compound may similarly involve such reactions, although the exact synthetic route would need to be developed based on its unique structure.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide can be studied using density functional theory (DFT) . DFT studies can reveal the structural, electronic, and bonding characteristics of such compounds. For example, the six-member ring in related compounds adopts a boat conformation, which could also be true for the compound . The orientation of substituents on the ring can significantly affect the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving compounds with a dihydropyridine core can be complex. For instance, the oxidation of tetrahydropyrimidin to dihydropyrimidin is endothermic, indicating that the introduction of an oxygen atom into the structure requires energy input . This information can be useful when considering the stability and reactivity of the compound , as the presence of the 2-oxo group may influence its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from studies on similar structures. For example, the antimicrobial activity of related carboxamide compounds has been correlated with their topological indices, suggesting that the shape and electronic distribution within the molecule play a role in its biological activity . The compound , with its pyrimidin-2-yloxy and cyclohexyl groups, may also exhibit specific interactions with biological targets, which could be predicted by similar QSAR models.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Research has shown innovative synthetic routes to create novel pyrimidine derivatives, highlighting the versatility and potential of compounds like "2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide" in chemical synthesis:
Efficient Synthesis Approaches : Studies reveal efficient synthetic pathways for creating pyrimidine derivatives, which could be structurally related to the specified compound. These methods involve novel condensation reactions and cyclization processes, showcasing the chemical reactivity and utility of such compounds in creating heterocyclic structures with potential biological activities (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Novel Sequential Reactions : Another research highlighted the unexpected formation of triazine derivatives through novel sequential aza-Wittig / cycloaddition / ring-transformation reactions, starting from similar pyridone compounds. This underscores the complex chemistry possible with such structures and their potential as intermediates in synthesizing a wide array of heterocyclic compounds (Okawa et al., 1997).
Biological Activities and Applications
The compound and its derivatives have been explored for various biological activities, providing insights into potential therapeutic applications:
Antimicrobial and Antifungal Activities : Research into pyrimidine and pyridine derivatives demonstrates significant antimicrobial and antifungal activities. These studies suggest that structural analogs of "2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide" could serve as lead compounds in developing new antimicrobial agents (Hossan et al., 2012).
Anticancer Potential : A study on pyrazolopyrimidines derivatives, which share a core structural motif with the specified compound, indicated potential anticancer and anti-5-lipoxygenase activities. These findings open the door for further research into related compounds as multifunctional therapeutic agents (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
2-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-14-13(3-1-8-17-14)15(22)20-11-4-6-12(7-5-11)23-16-18-9-2-10-19-16/h1-3,8-12H,4-7H2,(H,17,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXXGEGOOFFEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CNC2=O)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)-1H-pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2515249.png)
![Methyl 5-{[(1-bromo-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B2515250.png)
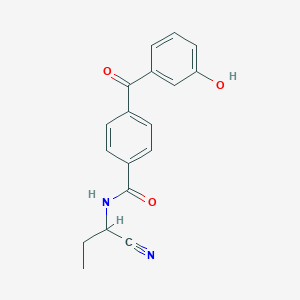
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)
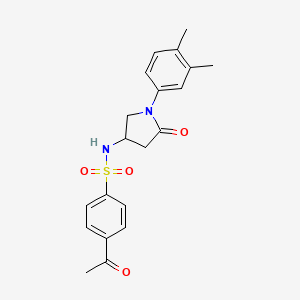
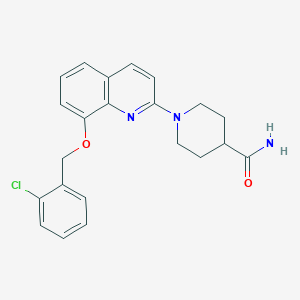
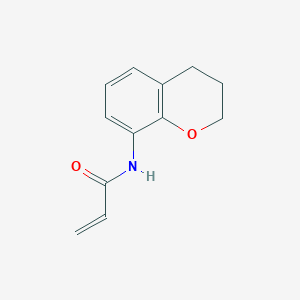

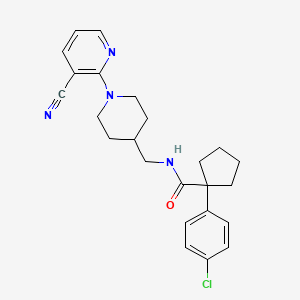

![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2515267.png)
